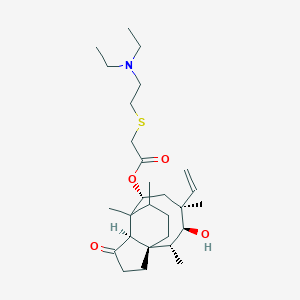

Tiamulin

描述

This compound is a pleuromutilin antibiotic drug that is used in veterinary medicine particularly for pigs and poultry.

This compound is a small molecule drug with a maximum clinical trial phase of II.

81723 HFU and tiamutin are for fumarate salt; prevents senescence in ascomycete; pleuromutilin derivative; RN given refers to ((3aS-(3aalpha,4beta,5alpha,6alpha,8beta,9alpha,9abeta,10S*))-isomer

See also: this compound Fumarate (active moiety of).

属性

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19-,20+,22-,24+,25+,26-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURAUHCOJAIIRQ-QGLSALSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046701 | |

| Record name | Tiamulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water, Very soluble in dichloromethane; freely soluble in dehydrated alcohol | |

| Record name | TIAMULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Sticky, translucent yellowish mass | |

CAS No. |

55297-95-5 | |

| Record name | Tiamulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55297-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiamulin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055297955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiamulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiamulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiamulin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E38WZ4U54R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIAMULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals from acetone. MP: 147-148 °C (after stirring in ethyl acetate and drying at 60 °C and 80 °C overnight) /Tiamulin fumarate/ | |

| Record name | TIAMULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tiamulin's Mechanism of Action on the 50S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiamulin, a semisynthetic derivative of the pleuromutilin class of antibiotics, is a potent inhibitor of bacterial protein synthesis. Its efficacy stems from its specific interaction with the 50S ribosomal subunit, a critical component of the bacterial translation machinery. This technical guide provides an in-depth exploration of this compound's mechanism of action, detailing its binding site at the peptidyl transferase center (PTC), its interactions with ribosomal RNA and proteins, and the resulting inhibition of peptide bond formation. This document summarizes key quantitative data, outlines detailed experimental protocols used to elucidate this mechanism, and provides visualizations of the molecular interactions and experimental workflows.

Core Mechanism of Action

This compound exerts its bacteriostatic effect by targeting the heart of the ribosome's catalytic center—the Peptidyl Transferase Center (PTC) located in domain V of the 23S rRNA on the 50S subunit.[1][2][3] Its binding sterically hinders the correct positioning of the aminoacyl (A-site) and peptidyl (P-site) tRNA substrates, thereby preventing the formation of peptide bonds, the fundamental step in protein elongation.[1][2][4][5]

The binding occurs in a pocket primarily defined by rRNA. The core tricyclic mutilin structure of this compound settles into the A-site of the PTC, while its C14 side chain extension protrudes towards the P-site.[4] This dual-site interaction effectively jams the catalytic center, preventing the CCA-ends of tRNA molecules from adopting the necessary conformation for peptide transfer.[1][4][6]

Molecular Interactions at the Binding Site

Structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed the precise interactions between this compound and the 50S subunit.[4][7] The tricyclic mutilin core engages in hydrophobic interactions, van der Waals forces, and hydrogen bonds with highly conserved nucleotides of the 23S rRNA.[1] Key interacting nucleotides include those in the A-site loop (e.g., U2506, G2505) and the P-site loop (e.g., U2585).[1][5]

The diagram below illustrates the binding of this compound within the peptidyl transferase center and its inhibitory effect on protein synthesis.

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound has been quantified through various biochemical assays. These studies provide critical data for understanding its potency and for comparing its activity with other antibiotics.

Table 1: In Vitro Inhibition of Protein Synthesis

This table summarizes the 50% inhibitory concentrations (IC₅₀) of this compound in coupled in vitro transcription/translation assays, demonstrating its specificity for bacterial ribosomes.

| Organism/System | Assay Type | IC₅₀ (µM) | Reference |

| Escherichia coli | Transcription/Translation | 0.51 | [1] |

| Staphylococcus aureus | Transcription/Translation | 0.31 | [1] |

| Eukaryotic (Rabbit Reticulocyte) | Transcription/Translation | 952 | [1] |

Table 2: Ribosome Binding Affinity in Wild-Type vs. Resistant Mutants

Mutations in ribosomal components can significantly reduce the binding affinity of this compound. This table shows the change in association constants (Kₐ) for radiolabeled this compound binding to ribosomes from wild-type and resistant E. coli strains.

| E. coli Strain | Ribosomal Mutation | Association Constant (Kₐ) | Fold Reduction in Affinity | Reference |

| Wild-Type | None | High (Baseline) | - | [8][9] |

| Mutant 1 | Ribosomal Protein L3 | Reduced | ~20 - 200 | [8][9] |

| Mutant 2 | Ribosomal Protein L4 | Reduced | ~20 - 200 | [8][9] |

Key Experimental Protocols

The mechanism of this compound was elucidated through a combination of structural biology and biochemical techniques. The following sections provide detailed overviews of these key methodologies.

X-ray Crystallography of the this compound-50S Complex

X-ray crystallography provided the first high-resolution structure of this compound bound to the 50S ribosomal subunit, offering a static but detailed snapshot of the molecular interactions.[4]

Protocol Overview:

-

Ribosome Purification:

-

Culture a bacterial strain (e.g., Deinococcus radiodurans) to mid-log phase.[4]

-

Harvest cells via centrifugation and lyse them using methods such as sonication or French press in a buffer containing Mg²⁺, K⁺, and protease inhibitors.

-

Isolate 70S ribosomes through sucrose density gradient centrifugation.

-

Dissociate 70S ribosomes into 30S and 50S subunits by lowering the Mg²⁺ concentration in the buffer.

-

Purify the 50S subunits using a second round of sucrose gradient centrifugation.[10][11]

-

-

Crystallization:

-

Concentrate the purified 50S subunits to a high concentration (e.g., 10-20 mg/mL).

-

Incubate the 50S subunits with a molar excess of this compound to ensure complex formation.

-

Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants (e.g., polyethylene glycol), salts, and pH ranges.[12]

-

Optimize lead conditions to grow large, single, diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals (e.g., by soaking in a solution with glycerol or ethylene glycol) and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.[13]

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement, using a previously known 50S structure as a search model.

-

Refine the model against the experimental data, building the this compound molecule into the observed electron density map.[4]

-

The logical workflow for this process is visualized below.

References

- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Chapter 9 – Pleuromutilins – Swine Antibiotherapy Handbook [open.lib.umn.edu]

- 4. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pleuromutilin drugs this compound and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Transfer of this compound to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound resistance mutations in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound resistance mutations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray Crystallography Structure of Large Ribosomal Subunit [webmail.life.nthu.edu.tw]

- 11. life.nthu.edu.tw [life.nthu.edu.tw]

- 12. resources.rigaku.com [resources.rigaku.com]

- 13. New ribosome-targeting antibiotic acts against drug-resistant bacteria | UIC today [today.uic.edu]

The Biochemical Impact of Tiamulin Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiamulin, a pleuromutilin antibiotic primarily used in veterinary medicine, exerts its therapeutic effects through the potent inhibition of bacterial protein synthesis. However, its interaction with eukaryotic systems reveals a complex biochemical profile, impacting several critical cellular pathways. This technical guide provides an in-depth analysis of the biochemical pathways affected by this compound exposure, with a focus on its mechanisms of action and off-target effects. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to offer a clear and concise understanding of the molecular interactions involved.

Core Biochemical Pathways Affected by this compound

This compound's bioactivity extends beyond its intended antibacterial action, influencing several key pathways in eukaryotic cells. The primary and secondary effects are multifaceted, ranging from the inhibition of protein synthesis to the induction of cellular stress and apoptosis.

Inhibition of Protein Synthesis at the Peptidyl Transferase Center

The principal mechanism of this compound's antibiotic activity is the inhibition of bacterial protein synthesis. This compound binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1][2][3] This binding action sterically hinders the correct positioning of the CCA-ends of transfer RNA (tRNA) molecules in both the A- (aminoacyl) and P- (peptidyl) sites.[3] The interference with tRNA binding effectively stalls peptide bond formation, leading to a cessation of protein elongation and ultimately bacterial growth.[2][3]

Modulation of Cytochrome P450 Enzyme Activity

This compound is a notable modulator of cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases critical for the metabolism of a wide array of xenobiotics and endogenous compounds. This compound has been shown to be a potent inhibitor of the CYP3A subfamily in various species, including pigs, cattle, and goats.[4][5] This inhibition is often mechanism-based, where a reactive metabolite of this compound forms a stable, inactive complex with the CYP3A enzyme.[4] This inactivation can lead to clinically significant drug-drug interactions, as the clearance of other drugs metabolized by CYP3A is reduced, potentially leading to toxicity.[4] Interestingly, some studies have also reported a dual effect, where this compound can also induce the expression of CYP3A enzymes, further complicating its metabolic impact.[6]

Induction of Cellular Toxicity in Eukaryotic Cells

At concentrations higher than those required for antibacterial activity, this compound exhibits cytotoxic effects in eukaryotic cells through multiple pathways.

-

Mitochondrial Dysfunction: this compound has been shown to inhibit mitochondrial activity.[7] This can lead to a decrease in ATP production and a disruption of the mitochondrial membrane potential, which are critical for cellular energy homeostasis and survival.[8]

-

Oxidative Stress and Apoptosis: Exposure to this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[7] This cellular stress can, in turn, trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.

-

Lysosomal and DNA Synthesis Inhibition: In certain cell types, this compound has been observed to inhibit lysosomal activity and DNA synthesis, further contributing to its cytotoxic profile and antiproliferative effects.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's inhibitory effects on CYP450 enzymes and its cytotoxicity in various cell lines.

Table 1: IC50 Values of this compound for Cytochrome P450 Isoforms in Chicken Liver Microsomes

| CYP450 Isoform | IC50 (µM) |

| CYP1A2 | 65.8 |

| CYP2A6 | 7.6 |

| CYP2B6 | 101.9 |

| CYP2C9 | 65.6 |

| CYP2E1 | 47.6 |

| CYP3A4 | 334.2 |

| Data from Exploration of Cytochrome P450-Related Interactions between Aflatoxin B1 and this compound in Broiler Chickens.[4] |

Table 2: Cytotoxicity of this compound (IC50 Values) in Human Cell Lines after 72h Exposure

| Cell Line | Endpoint | IC50 (µg/mL) |

| SH-SY5Y (Neuroblastoma) | Lysosomal Activity | 2.1 |

| Mitochondrial Activity | >200 | |

| DNA Synthesis | >200 | |

| HepG2 (Hepatocellular Carcinoma) | Mitochondrial Activity | 13.9 |

| Lysosomal Activity | 39.5 | |

| DNA Synthesis | 31.8 | |

| HEK-293 (Embryonic Kidney) | DNA Synthesis | 8.5 |

| Mitochondrial Activity | 76.9 | |

| Lysosomal Activity | 45.2 | |

| Data from Protective Action of Cannabidiol on this compound Toxicity in Humans—In Vitro Study.[5][9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biochemical effects of this compound.

Cytochrome P450 Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various CYP450 isoforms.

Materials:

-

Human or animal liver microsomes

-

Specific CYP450 isoform substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)

-

This compound stock solution

-

NADPH regenerating system

-

Incubation buffer (e.g., potassium phosphate buffer)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Microsome Incubation: Prepare a reaction mixture containing liver microsomes, incubation buffer, and a specific CYP450 substrate in a 96-well plate.

-

This compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (without this compound).

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cultured cells by measuring mitochondrial metabolic activity.

Materials:

-

Cultured cells (e.g., HepG2, SH-SY5Y)

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations. Include untreated and vehicle controls.

-

Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

Objective: To measure the intracellular production of ROS in response to this compound exposure.

Materials:

-

Cultured cells

-

This compound stock solution

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound as described in the cell viability assay.

-

Probe Loading: After treatment, wash the cells with PBS and incubate them with DCFH-DA solution in the dark at 37°C for 30-60 minutes. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis: Quantify the increase in fluorescence in this compound-treated cells compared to control cells to determine the level of ROS production.

Apoptosis Assay (Caspase-3/7 Activity Assay)

Objective: To detect the activation of executioner caspases-3 and -7, key markers of apoptosis, following this compound treatment.

Materials:

-

Cultured cells

-

This compound stock solution

-

Caspase-Glo® 3/7 Assay Reagent (or similar)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

-

Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

-

Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate, which generates a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated cells.

Conclusion

This compound's biochemical interactions are complex, with its primary antibacterial mechanism centered on the inhibition of protein synthesis. However, its effects on eukaryotic systems, particularly the inhibition of CYP450 enzymes and the induction of cellular toxicity, are of significant interest to researchers and drug development professionals. A thorough understanding of these off-target effects is crucial for assessing the safety profile of this compound and for predicting potential drug-drug interactions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the multifaceted biochemical pathways affected by this compound exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Resistance to the Peptidyl Transferase Inhibitor this compound Caused by Mutation of Ribosomal Protein L3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Cytochrome P450-Related Interactions between Aflatoxin B1 and this compound in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Action of Cannabidiol on this compound Toxicity in Humans—In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to the peptidyl transferase inhibitor this compound caused by mutation of ribosomal protein l3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Activity of Tiamulin Against Mycoplasma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of tiamulin, a pleuromutilin antibiotic, against a range of clinically significant Mycoplasma species. This compound is a well-established veterinary therapeutic agent known for its potent inhibitory effects on bacterial protein synthesis. This document summarizes key quantitative data on its efficacy, details the experimental protocols for determining susceptibility, and illustrates the underlying mechanism of action.

Quantitative Susceptibility Data

The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) of this compound against various avian and porcine Mycoplasma species.

Table 1: In Vitro Activity of this compound against Avian Mycoplasma Species

| Mycoplasma Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| M. gallisepticum | 67 | ≤0.015 - 0.25 | 0.015 | 0.125 | [1] |

| M. gallisepticum | 1 | 0.1 | N/A | N/A | [2] |

| M. gallisepticum | 1 (FS 9) | 0.0039 | N/A | N/A | [3] |

| M. gallisepticum | 1 (S6) | 0.03 | N/A | N/A | [4] |

| M. synoviae | 41 | N/A | 0.078 | N/A | [5] |

| M. meleagridis | Multiple | Low MICs reported | N/A | N/A | [6] |

N/A: Not Available

Table 2: In Vitro Activity of this compound against Porcine Mycoplasma Species

| Mycoplasma Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| M. hyopneumoniae | 147 | N/A | 0.016 | 0.06 | [7] |

| M. hyopneumoniae | 44 | 0.008 - 0.125 | N/A | N/A | [8] |

| M. hyopneumoniae | 20 (Thai isolates) | 0.048 - 0.19 | 0.048 | 0.097 | [9] |

| M. hyorhinis | 76 | N/A | N/A | 0.312 | [10] |

| M. hyorhinis | 20 (Thai isolates) | 0.048 - 0.097 | 0.097 | 0.097 | [9] |

| M. hyosynoviae | 6 | N/A | 0.025 | N/A | [11] |

Table 3: In Vitro Activity of this compound against Bovine Mycoplasma Species

| Mycoplasma Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| M. bovis | Multiple | Small non-wild type population observed | N/A | N/A | [12] |

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against Mycoplasma species is primarily achieved through broth microdilution methods, following standardized guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI), particularly the M43 document.[10][13]

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of this compound in a suitable liquid medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the Mycoplasma isolate.

2.1.1. Media Preparation

The choice of media is critical for the fastidious growth of Mycoplasma. Commonly used media include:

-

Friis medium: Often used for porcine mycoplasmas like M. hyopneumoniae.[7]

-

SP4 medium: Recommended by CLSI for some human mycoplasmas and can be adapted for veterinary species.[13][14]

-

Mycoplasma Broth Base: Supplemented with yeast extract and serum.

The medium is typically supplemented with a pH indicator, such as phenol red, to allow for visual determination of growth based on metabolic activity (e.g., glucose fermentation or arginine hydrolysis).

2.1.2. Inoculum Preparation

-

Mycoplasma isolates are grown in an appropriate broth medium until a color change indicates active growth.

-

The culture is then quantified to determine the number of color-changing units (CCU) per mL or colony-forming units (CFU) per mL.

-

The inoculum is standardized to a final concentration of approximately 10⁴ to 10⁵ CCU/mL in each well of the microtiter plate.[15]

2.1.3. MIC Determination

-

This compound stock solutions are serially diluted in the broth medium across the wells of a 96-well plate.

-

The standardized Mycoplasma inoculum is added to each well.

-

Control wells are included: a growth control (no antibiotic) and a sterility control (no inoculum).

-

The plates are sealed and incubated at 37°C in a humidified atmosphere.

-

Incubation times vary depending on the growth rate of the specific Mycoplasma species, typically ranging from 3 to 14 days.[16]

-

The MIC is read as the lowest concentration of this compound that completely inhibits the color change of the medium, indicating the absence of metabolic activity and therefore, growth.

Visualizations: Mechanism of Action and Experimental Workflow

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3] This binding interferes with the correct positioning of the tRNA molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycoplasma species using the broth microdilution method.

Caption: Workflow for Mycoplasma MIC determination.

References

- 1. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 2. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]

- 3. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribosomal binding region for the antibiotic this compound: stoichiometry, subunit location, and affinity for various analogs [scite.ai]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. hardydiagnostics.com [hardydiagnostics.com]

- 16. The pleuromutilin drugs this compound and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiamulin's Molecular Ballet with the Bacterial Ribosome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiamulin, a semi-synthetic derivative of the diterpene antibiotic pleuromutilin, stands as a potent inhibitor of bacterial protein synthesis.[1][2][3] Its clinical efficacy, particularly in veterinary medicine, is rooted in its precise interaction with the bacterial ribosome, a complex molecular machine responsible for translating genetic code into functional proteins. This technical guide delves into the core of this compound's molecular interactions with the bacterial ribosome, providing a comprehensive overview of its binding site, mechanism of action, and the molecular basis of bacterial resistance. We further present a compilation of key experimental protocols and quantitative data to serve as a valuable resource for researchers in the fields of microbiology, structural biology, and antibiotic development.

Introduction: The Ribosome as an Antibiotic Target

The bacterial 70S ribosome, composed of the 30S and 50S subunits, is a primary target for numerous classes of antibiotics. Its intricate and highly conserved functional centers, essential for bacterial viability, offer multiple opportunities for therapeutic intervention. This compound distinguishes itself by targeting the large ribosomal subunit (50S) with high specificity, disrupting the fundamental process of peptide bond formation.[3][4][5] Understanding the precise molecular choreography of this interaction is paramount for the development of next-generation pleuromutilin antibiotics that can overcome emerging resistance.

This compound's Binding Site: A Snug Fit in the Peptidyl Transferase Center

Structural and biochemical studies have unequivocally mapped the binding site of this compound to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2][3] The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids.

This compound's binding is characterized by the following key features:

-

Location: It occupies a pocket within the PTC, a region also targeted by other antibiotic classes like macrolides, lincosamides, and streptogramins B.[1]

-

Interaction with 23S rRNA: this compound directly interacts with Domain V of the 23S ribosomal RNA (rRNA), a highly conserved region critical for PTC function.[6] Chemical footprinting studies have identified specific nucleotide interactions, including A2058-9, U2506, and U2584-5 in Escherichia coli.[6]

-

Dual-Site Occupancy: The tricyclic mutilin core of this compound settles into the A-tRNA binding site, while its C14 extension protrudes into the P-tRNA binding site.[1][7] This dual occupancy is crucial for its inhibitory mechanism.

-

Hydrophobic and Hydrogen Bonding: The interaction is stabilized by a combination of hydrophobic interactions and hydrogen bonds between the drug molecule and the rRNA nucleotides.[7]

The following diagram illustrates the binding of this compound within the peptidyl transferase center of the bacterial ribosome.

Caption: this compound's interaction with the 50S ribosomal subunit.

Mechanism of Action: Stalling Protein Synthesis at its Core

This compound is a potent inhibitor of bacterial protein synthesis.[1][2] Its primary mechanism of action is the direct inhibition of peptide bond formation. By binding to the PTC, this compound sterically hinders the correct positioning of the aminoacyl- and peptidyl-tRNAs in the A and P sites, respectively.[3][6] This prevents the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid, effectively halting protein elongation.

The signaling pathway for this compound's inhibitory action can be visualized as follows:

Caption: The inhibitory pathway of this compound on bacterial protein synthesis.

Quantitative Data on this compound's Activity

The efficacy of this compound can be quantified through various metrics, including its binding affinity to the ribosome and its ability to inhibit bacterial growth.

Table 1: this compound Binding Parameters

| Parameter | Value | Organism/System | Reference |

| Binding Sites on 70S Ribosome | 2 | Escherichia coli | [4] |

| Stoichiometry on 50S Subunit | 1:1 | Escherichia coli | [4] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Species

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | - | 1 | 1-2 | [6] |

| Coagulase-Negative Staphylococci | - | ≤0.5 | - | [6] |

| Pasteurella multocida | 8 - 32 | 16 | - | [1][6] |

| Actinobacillus pleuropneumoniae | - | - | - | [6] |

| Actinobacillus suis | - | - | - | [1] |

| Erysipelothrix rhusiopathiae | - | - | - | [1] |

| Streptococcus suis | - | - | - | [1] |

| Enterococci | >32 | - | - | [1] |

| Enteric Gram-Negative Bacilli | >32 | - | - | [1] |

| Non-fermentative Gram-Negative Bacilli | >32 | - | - | [1] |

| Various commensal strains in geese | >64 | - | - | [2][8][9] |

Mechanisms of Resistance to this compound

Bacterial resistance to this compound primarily arises from modifications to its ribosomal target, which reduce the drug's binding affinity.

-

Mutations in 23S rRNA: Single nucleotide substitutions in the 23S rRNA gene, particularly in regions lining the PTC, are a common mechanism of resistance. These mutations can sterically hinder this compound binding or alter the local conformation of the PTC.

-

Mutations in Ribosomal Protein L3: Alterations in the ribosomal protein L3, whose extended loop reaches into the PTC, can also confer resistance.[5][10] These mutations are thought to indirectly affect the conformation of the 23S rRNA within the this compound binding pocket.[10]

Key Experimental Protocols

The study of this compound's interaction with the bacterial ribosome employs a range of sophisticated biochemical and structural biology techniques. Below are outlines of the methodologies for key experiments.

X-ray Crystallography of this compound-Ribosome Complexes

This technique provides atomic-level insights into the binding of this compound to the ribosome.

Workflow:

Caption: A generalized workflow for X-ray crystallography of ribosome complexes.

Detailed Methodology:

-

Ribosome Purification: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus, Deinococcus radiodurans) through sucrose gradient centrifugation.

-

Complex Formation: Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding sites.

-

Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and salt concentrations.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Solve the structure using molecular replacement with a known ribosome structure as a search model, followed by model building and refinement.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Ligand Complexes

Cryo-EM is a powerful technique for visualizing the structure of large macromolecular complexes in a near-native state.

Workflow:

Caption: A standard workflow for cryo-electron microscopy of macromolecular complexes.

Detailed Methodology:

-

Sample Preparation: Prepare the this compound-ribosome complex as described for X-ray crystallography.

-

Grid Preparation and Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to pick individual ribosome particles from the micrographs, classify them into different conformational states, and generate a high-resolution 3D reconstruction.

-

Model Building and Analysis: Fit an atomic model of the ribosome and this compound into the cryo-EM density map and analyze the interactions.

Chemical Footprinting

This biochemical technique identifies the binding site of a ligand on a nucleic acid by observing which nucleotides are protected from chemical modification upon ligand binding.

Detailed Methodology:

-

Complex Formation: Incubate purified ribosomes or 50S subunits with varying concentrations of this compound.

-

Chemical Modification: Treat the complexes with a chemical probe (e.g., dimethyl sulfate, kethoxal) that modifies accessible rRNA bases.

-

RNA Extraction: Purify the rRNA from the treated ribosomes.

-

Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified bases.

-

Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. The positions of the stops, and any changes in their intensity in the presence of this compound, reveal the protected nucleotides.

In Vitro Peptidyl Transferase Assay (Puromycin Reaction)

This assay measures the catalytic activity of the PTC by monitoring the formation of a peptide bond between a radiolabeled aminoacyl-tRNA analog (puromycin) and a donor substrate.

Detailed Methodology:

-

Ribosome Preparation: Prepare active 70S ribosomes.

-

Assay Setup: Set up reaction mixtures containing ribosomes, a donor substrate (e.g., N-acetyl-[3H]Phe-tRNA), and varying concentrations of this compound.

-

Reaction Initiation: Initiate the reaction by adding puromycin.

-

Product Extraction: Stop the reaction and extract the puromycylated product (e.g., N-acetyl-[3H]Phe-puromycin) into an organic solvent (e.g., ethyl acetate).

-

Quantification: Measure the amount of radioactivity in the organic phase using liquid scintillation counting to determine the extent of peptidyl transferase activity and its inhibition by this compound.

Equilibrium Dialysis

This method is used to determine the binding affinity (Kd) and stoichiometry of a drug to its target.

Detailed Methodology:

-

Apparatus Setup: Use a dialysis chamber with two compartments separated by a semi-permeable membrane that allows the passage of this compound but not the ribosome.

-

Sample Loading: Place a known concentration of ribosomes in one chamber and a known concentration of radiolabeled this compound in the other.

-

Equilibration: Allow the system to reach equilibrium, during which free this compound will diffuse across the membrane.

-

Concentration Measurement: At equilibrium, measure the concentration of radiolabeled this compound in both chambers.

-

Data Analysis: The difference in this compound concentration between the two chambers is due to ribosome-bound drug. Use this data to calculate the binding affinity (Kd) and the number of binding sites.

Conclusion and Future Directions

This compound's interaction with the bacterial ribosome is a well-characterized example of targeted antibiotic action. Its specific binding to the peptidyl transferase center and subsequent inhibition of protein synthesis provide a solid foundation for understanding its antibacterial efficacy. The emergence of resistance through ribosomal mutations underscores the need for continued research and development of novel pleuromutilin derivatives.

Future research should focus on:

-

High-resolution structural studies of this compound bound to ribosomes from a wider range of pathogenic bacteria to understand species-specific interactions.

-

Development of novel pleuromutilins with modified side chains to enhance binding affinity and overcome existing resistance mechanisms.

-

Investigating the interplay between ribosomal mutations and other resistance mechanisms, such as efflux pumps.

By leveraging the detailed molecular understanding of the this compound-ribosome interaction, the scientific community can continue to develop effective antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. This compound Activity against Fastidious and Nonfastidious Veterinary and Human Bacterial Isolates: Initial Development of In Vitro Susceptibility Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and antibacterial activity of this compound after single and multiple oral administrations in geese - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Ribosomal binding region for the antibiotic this compound: stoichiometry, subunit location, and affinity for various analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance to the peptidyl transferase inhibitor this compound caused by mutation of ribosomal protein l3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jmilabs.com [jmilabs.com]

- 7. U2504 Determines the Species Specificity of the A-site Cleft Antibiotics. The Structures of this compound, Homoharringtonine and Bruceantin Bound to the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. researchgate.net [researchgate.net]

- 10. Resistance to the Peptidyl Transferase Inhibitor this compound Caused by Mutation of Ribosomal Protein L3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Degradation Pathways of Tiamulin Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the veterinary antibiotic tiamulin under acidic conditions. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the stability of this compound and in the development of stability-indicating analytical methods. This document details the key degradation products, the kinetics of degradation, and the experimental protocols for studying these processes.

Introduction

This compound is a pleuromutilin antibiotic used in veterinary medicine, primarily for the treatment of respiratory and enteric diseases in swine and poultry.[1] The chemical structure of this compound contains an ester functional group, which is susceptible to hydrolysis under acidic conditions. Understanding the degradation pathways of this compound is crucial for ensuring its efficacy, safety, and for the development of stable pharmaceutical formulations. Forced degradation studies under acidic stress are a critical component of drug development and regulatory submissions, as they help to identify potential degradants and establish the intrinsic stability of the drug substance.[2]

Acidic Degradation Pathway of this compound

Under acidic conditions, this compound undergoes hydrolysis of its ester linkage, leading to the formation of two primary degradation products.[1] This degradation process has been shown to follow pseudo-first-order kinetics.[3]

The primary mechanism of degradation is the acid-catalyzed hydrolysis of the ester bond that connects the pleuromutilin core to the diethylaminoethylthioacetyl side chain. This reaction yields the pleuromutilin-related carboxylic acid derivative and the organosulfur-containing side chain.

The two main degradation products identified through mass spectrometry are:

-

Acid Degradant I: An organosulfur moiety with a mass-to-charge ratio (m/z) of 148.09.[1]

-

Acid Degradant II: A carboxylic acid derivative of the pleuromutilin core with an m/z of 461.75.[1]

Below is a diagram illustrating the acidic degradation pathway of this compound.

Quantitative Data on Acidic Degradation

The degradation of this compound under acidic conditions has been quantified, and the kinetic parameters have been determined. The following table summarizes the key quantitative data from forced degradation studies.

| Parameter | Value | Reference |

| Order of Reaction | Pseudo-first order | [3] |

| Rate Constant (k) | 0.27 h⁻¹ | |

| Half-life (t½) | 2.56 h | |

| Acid Degradant I (m/z) | 148.09 | [1] |

| Acid Degradant II (m/z) | 461.75 | [1] |

Experimental Protocols

This section provides detailed methodologies for the acidic degradation of this compound and the subsequent analysis of its degradation products.

This protocol describes the procedure for inducing the degradation of this compound under acidic stress conditions.

Materials:

-

This compound Fumarate pure substance

-

5 M Hydrochloric Acid (HCl)

-

Methanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Vacuum evaporator

Procedure:

-

Accurately weigh 250 mg of pure this compound fumarate and transfer it to a round-bottom flask.[1]

-

Add 25 mL of 5 M aqueous HCl to the flask.[1]

-

Reflux the mixture for 6 hours using a heating mantle.[1]

-

After 6 hours, cool the solution to room temperature.[1]

-

Neutralize the solution and then evaporate it to dryness under vacuum.[1]

-

Extract the dried residue twice with 10 mL of methanol.[1]

-

Filter the methanolic extracts into a 25-mL volumetric flask and bring to volume with methanol. This solution contains the acid degradants.[1]

The following diagram illustrates the workflow for the forced acidic degradation experiment.

This section details the Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of this compound and its acidic degradation products.[1]

Instrumentation:

-

UHPLC system with a UV detector

Chromatographic Conditions:

-

Column: Phenomenex Kinetex C18 (100 × 4.6 mm, 2.6 µm)[1]

-

Mobile Phase: 0.1% aqueous ortho-phosphoric acid (pH 3.5 ± 0.5) and methanol (20:80, v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection Wavelength: 210 nm[1]

-

Elution Mode: Isocratic

Retention Times:

-

This compound: The retention time for the intact drug is not explicitly stated in the provided snippets but can be inferred to be distinct from its degradants.

-

Acid Degradant I: 0.957 ± 0.004 min[1]

-

Acid Degradant II: 2.651 ± 0.006 min[1]

Conclusion

This compound is susceptible to degradation under acidic conditions, primarily through the hydrolysis of its ester linkage. This process results in the formation of a carboxylic acid derivative of the pleuromutilin core and an organosulfur side chain fragment. The degradation follows pseudo-first-order kinetics. The detailed experimental protocols and analytical methods provided in this guide serve as a valuable resource for researchers and professionals involved in the stability testing and formulation development of this compound. A thorough understanding of these degradation pathways is essential for ensuring the quality, safety, and efficacy of this compound-containing veterinary products.

References

The Semi-Synthetic Pathway from Pleuromutilin to Tiamulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the semi-synthetic production of Tiamulin, a crucial veterinary antibiotic, from the naturally occurring diterpene pleuromutilin. The synthesis is a multi-step chemical process that involves the strategic modification of the pleuromutilin core to introduce the characteristic diethylaminoethylthioacetyl side chain at the C14 position, which is essential for its potent antibacterial activity.[1] This document details the core chemical transformations, experimental protocols, and quantitative data associated with the primary synthesis routes.

Introduction to this compound Synthesis

This compound is a semi-synthetic derivative of pleuromutilin, a natural product obtained through fermentation of the basidiomycete Clitopilus passeckerianus (formerly Pleurotus mutilus).[2][3] Its synthesis is a cornerstone of veterinary pharmaceutical manufacturing, providing a vital tool for the management of bacterial infections in livestock, particularly swine and poultry.[4] The chemical modifications enhance the compound's stability, solubility, and antibacterial efficacy.[4] The primary synthetic route involves the activation of the C22 hydroxyl group of pleuromutilin, typically through tosylation, followed by nucleophilic substitution with a sulfur-containing side chain.[5]

Core Chemical Synthesis Pathway

The most common and well-documented semi-synthetic route to this compound from pleuromutilin proceeds in two main steps:

-

Tosylation of Pleuromutilin: The hydroxyl group at the C22 position of pleuromutilin is activated by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This forms the key intermediate, pleuromutilin-22-O-tosylate.

-

Nucleophilic Substitution: The tosylated intermediate then undergoes a nucleophilic substitution reaction with 2-diethylaminoethanethiol, where the thiol group displaces the tosyl group to form this compound.

An alternative pathway has been developed to avoid the use of the malodorous 2-diethylaminoethanethiol.[2] This method involves the conversion of the tosylated pleuromutilin to a thiopleuromutilin intermediate, which then reacts with a diethylaminoethane derivative.[2]

Below is a diagram illustrating the primary chemical transformation pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various patented synthesis methods.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Material | Pleuromutilin | p-Toluenesulfonic acid pleuromutilin ester | p-Toluenesulfonic acid pleuromutilin ester |

| Key Reagents | p-Toluenesulfonyl chloride, 2-diethylaminoethanethiol | 2-diethylaminoethyl mercaptide, NaOH or KOH | Thiourea, Sodium Metabisulfite, 2-diethylamino-1-chloroethane hydrochloride, NaOH |

| Solvent | Methyl isobutyl ketone | Methyl isoamyl ketone | Methyl isobutyl ketone |

| Reaction Temperature (°C) | 60 | 50-60 | 50-100 (Step 1), 60 (Step 2) |

| Reaction Time | 1 hour (Step 1) | 60-70 minutes | 0.5-3 hours (Step 1a), 0.5-3 hours (Step 1b), 2 hours (Step 2) |

| Overall Yield (%) | >80 | Not explicitly stated | 86.2 |

| Product Purity (%) | Not explicitly stated | 94.5-95.1 | Not explicitly stated |

Data compiled from patents CN104892476A and CN103450060A.[2][6]

Detailed Experimental Protocols

The following are detailed experimental protocols derived from the available literature.

Protocol 1: Two-Step Synthesis via Tosylation and Thiol Substitution

Step 1: Synthesis of p-Toluenesulfonic acid pleuromutilin ester

-

To a solution of pleuromutilin (0.4 mol, 151.40 g) in methyl isobutyl ketone (900 mL), add p-toluenesulfonyl chloride (0.46 mol, 87.70 g).[2]

-

Add a 40% aqueous solution of NaOH (30.0 mL).[2]

-

Stir the mixture at 60°C for 1 hour.[2]

-

After the reaction, add distilled water (400 mL) and stir for 10 minutes.[2]

-

Separate the organic layer containing the p-toluenesulfonic acid pleuromutilin ester.[2]

Step 2: Synthesis of this compound

-

To the methyl isoamyl ketone solution of p-toluenesulfonic acid pleuromutilin ester, add an equimolar amount of 2-diethylaminoethyl mercaptide.[6]

-

Add an equimolar amount of a 15-20% aqueous solution of sodium hydroxide or potassium hydroxide as a catalyst.[6]

-

Heat the reaction mixture to 50-60°C and stir for 60-70 minutes.[6]

-

Cool the reaction solution to room temperature and separate the aqueous layer.[6]

-

The organic layer contains this compound. High-pressure liquid chromatography (HPLC) analysis can be used to confirm product formation and purity.[6]

Protocol 2: Synthesis via a Thio-pleuromutilin Intermediate

Step 1: Synthesis of Thio-pleuromutilin

-

To a methyl isobutyl ketone solution containing p-toluenesulfonic acid pleuromutilin ester (0.4 mol, 213.07 g), add thiourea (0.42 mol, 31.97 g).[2]

-

Stir the mixture at 60°C for 1.5 hours.[2]

-

Add sodium metabisulfite (0.16 mol, 30.42 g) and distilled water (120 g).[2]

-

Reflux the mixture at 90°C for 1 hour.[2]

-

Separate and remove the aqueous layer to obtain the methyl isobutyl ketone solution of thio-pleuromutilin.[2]

Step 2: Synthesis of this compound

-

To the thio-pleuromutilin solution from Step 1, add 2-diethylamino-1-chloroethane hydrochloride (0.54 mol, 92.93 g), NaOH (0.54 mol, 21.60 g), and distilled water (240 g).[2]

-

Stir the mixture at 60°C for 2 hours.[2]

-

Remove the aqueous layer.[2]

-

Concentrate the organic layer under reduced pressure to dryness to obtain this compound. The reported yield for this process is 86.2%.[2]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the semi-synthesis of this compound.

Conclusion

The semi-synthetic production of this compound from pleuromutilin is a well-established and efficient process. The primary route through a tosylated intermediate offers high yields and purity. Alternative methods are being explored to improve the safety and environmental profile of the synthesis by avoiding hazardous reagents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of pleuromutilin-based antibiotics. Further research may focus on greener synthesis methodologies and the development of novel derivatives with enhanced antimicrobial properties.

References

- 1. Synthesis of Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104892476A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. This compound Production Process Report - Trends and Future Directions.pdf [slideshare.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103450060A - Synthesis method of this compound - Google Patents [patents.google.com]

Methodological & Application

Tiamulin In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiamulin is a pleuromutilin antibiotic used exclusively in veterinary medicine to treat a variety of bacterial infections in livestock, particularly swine and poultry. It is highly effective against Gram-positive bacteria, some Gram-negative bacteria, and mycoplasmas. The mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. Due to the potential for antimicrobial resistance development, robust and standardized in vitro susceptibility testing is crucial for effective clinical use, surveillance, and drug development.

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to this compound using methods standardized by the Clinical and Laboratory Standards Institute (CLSI). The protocols for broth microdilution, agar dilution, and disk diffusion are outlined to ensure accurate and reproducible determination of Minimum Inhibitory Concentrations (MICs) and zone diameters.

Quantitative Data Summary

The following tables summarize the CLSI-recommended quality control (QC) ranges and interpretive criteria (breakpoints) for this compound susceptibility testing. Adherence to these guidelines is essential for ensuring the accuracy and reproducibility of test results.

Table 1: Quality Control (QC) Ranges for this compound MIC and Disk Diffusion Testing

| Quality Control Strain | Method | QC Range |

| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution (MIC) | 0.5 - 2 µg/mL[1][2] |

| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (30 µg disk) | 25 - 32 mm[1][2] |

| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution (MIC) | 0.5 - 4 µg/mL[1] |

| Actinobacillus pleuropneumoniae ATCC® 27090™ | Broth Microdilution (MIC) in VFM | 8 - 32 µg/mL[1] |

| Broth Microdilution (MIC) in HTM | 4 - 32 µg/mL[1] | |

| Disk Diffusion (30 µg disk) | 12 - 18 mm[1] |

VFM = Veterinary Fastidious Medium; HTM = Haemophilus Test Medium

Table 2: Interpretive Criteria (Breakpoints) for this compound

| Pathogen Group | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Non-fastidious organisms (e.g., Staphylococci) on Mueller-Hinton Agar | Broth Dilution (MIC) | ≤ 4 µg/mL[1] | 8 - 16 µg/mL | ≥ 32 µg/mL[1] |

| Disk Diffusion (30 µg) | ≥ 19 mm[1] | - | ≤ 11 mm[1] | |

| Fastidious organisms (e.g., A. suis, E. rhusiopathiae, S. suis) on enriched Chocolate Mueller-Hinton Agar | Broth Dilution (MIC) | ≤ 4 µg/mL[1] | - | ≥ 32 µg/mL[1] |

| Disk Diffusion (30 µg) | ≥ 16 mm[1] | - | ≤ 8 mm[1] | |

| Actinobacillus pleuropneumoniae | Broth Dilution (MIC) | ≤ 16 µg/mL[3][4] | - | ≥ 32 µg/mL[4] |

| Disk Diffusion (30 µg) | ≥ 9 mm[3][4] | - | - |

Experimental Protocols

The following are detailed protocols for performing this compound in vitro susceptibility testing. These are based on established CLSI standards.

Preparation of this compound Stock Solution

Proper preparation of the antimicrobial stock solution is the first critical step for accurate susceptibility testing.

Materials:

-

This compound hydrogen fumarate analytical standard powder

-

Sterile distilled water or other appropriate solvent as per manufacturer's instructions

-

Sterile tubes (e.g., polypropylene)

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Determine Potency: Refer to the manufacturer's certificate of analysis for the potency of the this compound powder (e.g., in µg/mg).

-

Calculate Powder Mass: Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). Use the following formula: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)

-

Weighing: Aseptically weigh the calculated amount of this compound powder.

-

Dissolving: Add the appropriate volume of sterile distilled water to the powder to achieve the desired stock concentration.

-

Mixing: Vortex thoroughly until the powder is completely dissolved.

-

Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or below until use. Avoid repeated freeze-thaw cycles.

Broth Microdilution MIC Method

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium.

Workflow Diagram:

References

Application Note & Protocol: Quantification of Tiamulin in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in swine and poultry.[1][2][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety.[2][4] This document provides detailed protocols for the determination of this compound in plasma/serum and animal tissues using High-Performance Liquid Chromatography (HPLC) with UV detection. The methods described are based on established and validated procedures.[3][5][6][7]

I. Quantification of this compound in Plasma and Serum

This section outlines the protocol for extracting and quantifying this compound from plasma and serum samples. The methodology is primarily based on liquid-liquid extraction (LLE) followed by HPLC-UV analysis.

Experimental Protocol: Plasma/Serum Sample Preparation

-

Sample Thawing: Frozen plasma or serum samples should be thawed to room temperature before extraction.[3][6]

-

Alkalinization: In a centrifuge tube, add 2.5 mL of a 1% aqueous sodium carbonate solution to 0.5 mL of the plasma or serum sample.[2][6]

-

Liquid-Liquid Extraction:

-

Back Extraction:

-

Carefully transfer the upper organic layer to a clean tube.

-

Add 0.3 mL of 0.1% aqueous tartaric acid solution to the organic extract.

-

Vortex for 5 minutes to back-extract this compound into the acidic aqueous phase.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Sample Collection for HPLC:

HPLC Operating Conditions for Plasma/Serum Analysis

| Parameter | Condition |

| Column | X-Terra® RP18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | 4 M KH2PO4 : Acetonitrile (65:35 v/v), pH adjusted to 2.8[3][6] |

| Flow Rate | 1.5 mL/min[3][6] |

| Detection Wavelength | 208 nm[3][6] |

| Injection Volume | 10 µL[3][6] |

| Column Temperature | Ambient[3][6] |

| Approx. Retention Time | 4.5 minutes[3][6] |

Quantitative Data Summary: Plasma Analysis

| Validation Parameter | Result |

| Linearity Range | 360–3600 ng/mL[3] |

| Correlation Coefficient (R²) | 0.9999[3][6] |

| Recovery | 83.50%[3][6] |

| Repeatability (RSD) | ≤ 2.7%[3][6] |

Experimental Workflow for this compound Quantification in Plasma/Serum

Caption: Workflow for this compound Quantification in Plasma/Serum.

II. Quantification of this compound in Animal Tissues

This section details the protocol for the extraction and quantification of this compound from animal tissues such as pork and chicken. The method involves solvent extraction followed by solid-phase extraction (SPE) for sample clean-up prior to HPLC-UV analysis.

Experimental Protocol: Tissue Sample Preparation

-

Homogenization: Homogenize a representative 10 g sample of the animal tissue (pork or chicken).[5]

-

Solvent Extraction:

-

Solvent Evaporation: Evaporate the combined acetonitrile extracts to dryness under a vacuum at 45°C.[5]

-

Liquid-Liquid Partitioning:

-

Dissolve the residue in 5 mL of n-hexane and 5 mL of 0.1% tartaric acid.[5]

-

Shake the mixture for 3 minutes and allow the phases to separate.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition a Bond Elut C18 SPE cartridge (3 mL/500 mg) by passing 5 mL of methanol followed by 5 mL of distilled water.

-

Load the n-hexane extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 40% methanol in water.

-

Elute the this compound from the cartridge with 1.5 mL of methanol.

-

-

Sample for HPLC: Collect the eluate and inject a 20 µL aliquot into the HPLC system.[7]

HPLC Operating Conditions for Tissue Analysis

| Parameter | Condition |

| Column | Lichrospher 100 RP-18 (250 x 4.6 mm, 5 µm)[5][7] |

| Mobile Phase | 80% Acetonitrile : 1% Ammonium Carbonate (90:10 v/v)[5][7] |

| Flow Rate | 1.0 mL/min[7] |

| Detection Wavelength | 210 nm[5][7] |

| Injection Volume | 20 µL[7] |

| Column Temperature | Ambient |

Quantitative Data Summary: Tissue Analysis

| Validation Parameter | Pork | Chicken |

| Linearity Range | 0.5 - 8.0 ppm[5][7] | 0.5 - 8.0 ppm[5][7] |

| Correlation Coefficient (R²) | 0.9995[7] | 0.9995[7] |

| Recovery Range | 87.9% - 105.9%[5][7] | 84.3% - 97.0%[5][7] |

| Coefficient of Variation (CV) | < 8.3%[5] | < 8.3%[5] |

| Limit of Detection (LOD) | 0.025 ppm[5][7] | 0.025 ppm[5][7] |

Experimental Workflow for this compound Quantification in Tissue

Caption: Workflow for this compound Quantification in Tissue.

III. Concluding Remarks

The described HPLC methods provide reliable and reproducible means for the quantification of this compound in biological matrices. The choice of sample preparation technique, either liquid-liquid extraction for plasma/serum or solid-phase extraction for tissues, is critical for removing interfering substances and achieving accurate results. The validation data presented demonstrates that these methods are suitable for their intended purpose in research and regulatory settings. For higher sensitivity and specificity, coupling these HPLC methods with mass spectrometry (LC-MS/MS) can be considered.[4][8]

References

- 1. scispace.com [scispace.com]

- 2. Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of this compound Against Mycoplasma anatis in Ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. jfda-online.com [jfda-online.com]

- 6. tandfonline.com [tandfonline.com]

- 7. fda.gov.tw [fda.gov.tw]

- 8. mdpi.com [mdpi.com]

Tiamulin Formulation for Use in Laboratory Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiamulin is a semi-synthetic pleuromutilin antibiotic that is effective against a variety of Gram-positive bacteria, mycoplasmas, and spirochetes.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] This targeted action makes it a valuable tool for treating and controlling specific bacterial infections in veterinary medicine, and its application in laboratory animal models is crucial for preclinical research and drug development. This compound is readily absorbed orally and is well-distributed to key tissues, including the lungs.[1][2]

This document provides detailed application notes and experimental protocols for the formulation and use of this compound in common laboratory animal models.

Mechanism of Action

This compound exerts its bacteriostatic or bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[3] This binding action prevents the correct positioning of the CCA ends of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.[4] This disruption of protein synthesis ultimately leads to the cessation of bacterial growth and replication.[1]

Figure 1: this compound's Mechanism of Action.

Quantitative Data Summary

Table 1: this compound Dosage and Administration in Various Animal Models

| Animal Model | Infection/Indication | Formulation/Route | Dosage | Duration | Reference(s) |

| Swine | Swine Dysentery | Drinking Water | 8.8 mg/kg body weight | 3-5 days | [5] |

| Enzootic Pneumonia | Drinking Water | 20 mg/kg body weight | 5 days | [5] | |

| Pleuropneumonia | Drinking Water | 20 mg/kg body weight | 5 days | [5] | |

| Swine Dysentery | Intramuscular | 10 mg/kg body weight | 2 days | [6] | |

| Mycoplasmal Arthritis | Intramuscular | 10 mg/kg body weight | 3 days | [6] | |

| Enzootic Pneumonia | Intramuscular | 10-15 mg/kg body weight | 3 days | [6] | |

| Poultry (Chickens) | Chronic Respiratory Disease (CRD) | Drinking Water | 25 mg/kg body weight | 3-5 days | [7][8] |

| Mycoplasma gallisepticum Infection | Intramuscular | 5-80 mg/kg body weight | 3 days | [9] | |

| Rabbits | General Oral Administration | Oral Solution | 12,000 µg/kg body weight | 7 days | [4] |

| Mice | Neutropenic Thigh Infection (MRSA) | Not specified | 20 mg/kg | Not specified | [10] |

Table 2: Pharmacokinetic Parameters of this compound in a Chicken Model (Mycoplasma gallisepticum infection) following Intramuscular Administration

| Dosage (mg/kg) | Cmax (µg/mL) | T½ (hours) | AUC₂₄h (µg·h/mL) |

| 5 | 2.05 | ~1.24 | Not Reported |

| 40 | 8.8 | ~1.24 | Not Reported |

| 80 | 14 | ~1.24 | Not Reported |

| Data extracted from a study on neutropenic, intratracheally infected chickens.[9][11] |

Experimental Protocols

Protocol 1: Preparation of this compound Oral Solution for Administration in Drinking Water

This protocol is suitable for swine and poultry models.

Materials:

-

This compound Hydrogen Fumarate powder

-

Sterile, purified water

-

Calibrated scale

-

Stir plate and magnetic stir bar

-

Volumetric flasks

Procedure:

-

Determine the total daily water consumption of the animals to be treated.

-

Calculate the total required daily dose of this compound based on the average body weight of the animals and the target dosage (see Table 1).

-

Accurately weigh the required amount of this compound Hydrogen Fumarate powder.

-

In a clean container, add a small volume of water and then add the this compound powder while stirring continuously to create a concentrated stock solution. Ensure the powder is fully dissolved.

-

Add the stock solution to the final volume of drinking water and mix thoroughly to ensure uniform distribution.

-

Provide the medicated water as the sole source of drinking water for the duration of the treatment period.[12]

-

Prepare fresh medicated water daily.[13]

Note on Stability: The stability of this compound in drinking water can be affected by disinfectants such as sodium hypochlorite. It is recommended to use purified water without such additives for preparing this compound solutions.

Protocol 2: Preparation of this compound for Intramuscular Injection

This protocol is suitable for swine and poultry models and can be adapted for smaller rodents.

Materials:

-

This compound injectable solution (commercially available or prepared from powder)

-